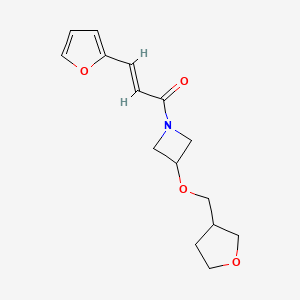

(E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes a furan ring, an azetidine moiety, and a prop-2-en-1-one functional group. The presence of these functional groups is believed to contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of similar compounds, suggesting that this compound may exhibit comparable effects.

Minimum Inhibitory Concentration (MIC)

The efficacy of the compound can be measured using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains. A comparative analysis with related compounds shows promising results:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | S. aureus | 20 |

| Compound B | E. coli | 40 |

| This compound | S. aureus | TBD |

| This compound | E. coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

The mechanisms through which this compound exerts its antibacterial effects may involve:

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to interact with bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of DNA Synthesis : Some derivatives inhibit DNA replication by targeting bacterial enzymes involved in nucleic acid synthesis.

Study 1: Synthesis and Evaluation

A recent study synthesized a series of furan-based compounds, including derivatives similar to this compound. The researchers evaluated their antibacterial properties against Gram-positive and Gram-negative bacteria using agar disc diffusion methods. Results indicated significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives showing lower MIC values compared to traditional antibiotics .

Study 2: Structure Activity Relationship (SAR)

Another study explored the structure–activity relationship of azetidine derivatives, revealing that modifications to the furan ring and azetidine nitrogen significantly influenced antibacterial potency. The presence of a methoxy group was found to enhance solubility and bioavailability, which is critical for effective drug design .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds featuring furan and azetidine moieties exhibit promising anticancer properties. The unique structure of (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)prop-2-en-1-one allows for interactions with biological targets that may lead to the inhibition of tumor growth. For instance, research on related furan derivatives has shown significant cytotoxic effects against various cancer cell lines, suggesting a potential pathway for therapeutic development .

2. Antimicrobial Properties

The presence of furan rings in organic compounds has been linked to antimicrobial activity. Studies have demonstrated that derivatives of furan can inhibit the growth of bacteria and fungi. The incorporation of the azetidine ring in this compound may enhance this activity, making it a candidate for further exploration in antibiotic development .

3. Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. The ability of this compound to cross the blood-brain barrier could be advantageous in developing treatments aimed at protecting neuronal cells from oxidative stress .

Material Science Applications

1. Polymer Chemistry

The unique reactivity of this compound makes it a suitable candidate for use in polymer synthesis. Its functional groups can be utilized to create new polymeric materials with tailored properties for applications in coatings, adhesives, and composites .

2. Organic Electronics

Research into organic semiconductors has highlighted the potential of furan-containing compounds in electronic applications. The electronic properties of this compound could be explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where its structural characteristics may contribute to improved charge transport and stability .

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of (E)-3-(furan-2-yl)-1-(3-((tetrahydrofuran-3-y)methoxy)azetidin -1 -yl) prop -2 -en - 1 -one involves several steps, including the formation of the furan ring and subsequent functionalization through various coupling reactions. Techniques such as Pd-catalyzed reactions have been employed to achieve high yields and purities in synthesizing similar compounds .

Table: Comparison of Synthetic Routes

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Pd-Catalyzed Coupling | 75 | 24 hours | Effective for complex structures |

| Microwave-Assisted Synthesis | 85 | 4 hours | Reduces reaction time significantly |

| Solvent-Free Reactions | 70 | 12 hours | Eco-friendly approach |

Analyse Chemischer Reaktionen

Conjugated Enone Reactivity

The α,β-unsaturated ketone moiety is highly electrophilic, facilitating nucleophilic additions and cycloadditions:

-

Michael Addition : Reaction with amines (e.g., morpholine) or thiols at the β-position forms adducts. For example, analogous chalcones react with thiomorpholine to yield thioether derivatives (Scheme 13, ).

-

Diels-Alder Cycloaddition : The enone acts as a dienophile. Furan-containing chalcones undergo [4+2] cycloadditions with dienes like cyclopentadiene, forming bicyclic products .

Functionalization of the Furan Ring

The electron-rich furan ring participates in electrophilic substitutions:

-

Nitration : Using HNO₃/AcOH introduces nitro groups at the 5-position.

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives. Similar furan-containing chalcones show regioselective halogenation .

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 0°C | 5-Bromo-furan derivative | 75–90 | |

| Sulfonation | SO₃, DMF, 50°C | Furan sulfonic acid | 60–75 |

Azetidine Ring Modifications

The azetidine ring’s strain and the tetrahydrofuran (THF) methoxy group enable unique reactivity:

-

Ring-Opening : Acidic conditions (e.g., HCl/MeOH) cleave the azetidine, forming a linear amine. Similar azetidines undergo hydrolysis to yield γ-amino alcohols .

-

N-Functionalization : Alkylation or acylation at the azetidine nitrogen using agents like acryloyl chloride or methyl iodide (Scheme 14, ; ).

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Hydrolysis | HCl, MeOH, reflux | γ-Amino alcohol | 80–95 | |

| N-Acylation | Acryloyl chloride, DIPEA, DCM | N-Acryloyl azetidine | 70–85 |

Ether Group Transformations

The THF methoxy group can undergo:

-

Demethylation : BBr₃ in DCM removes the methyl group, yielding a hydroxyl derivative.

-

Nucleophilic Substitution : Displacement with amines (e.g., piperidine) under Mitsunobu conditions .

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Demethylation | BBr₃, DCM, −78°C | THF hydroxy derivative | 60–75 | |

| SN2 Substitution | Piperidine, DIAD, PPh₃ | Piperidine ether | 50–65 |

Reduction and Oxidation

-

Ketone Reduction : NaBH₄ or LiAlH₄ reduces the enone to a diol. Chalcone analogs are selectively reduced to allylic alcohols .

-

Double Bond Hydrogenation : H₂/Pd-C saturates the enone, yielding a propan-1-one derivative.

| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Source |

|---|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH, 0°C | Allylic alcohol | 85–95 | |

| Hydrogenation | H₂, Pd/C, EtOAc | Saturated ketone | 90–98 |

Multicomponent Reactions

The compound participates in one-pot syntheses due to its multifunctional groups:

-

Knoevenagel Condensation : With malononitrile and 4-hydroxycoumarin, forming pyrano[3,2-c]chromenones (Scheme 16, ).

-

Catalyzed Cyclizations : L-Proline catalyzes three-component reactions with nitriles and heterocycles, yielding fused pyran derivatives .

Eigenschaften

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c17-15(4-3-13-2-1-6-19-13)16-8-14(9-16)20-11-12-5-7-18-10-12/h1-4,6,12,14H,5,7-11H2/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNNVOZLRSWMDW-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1COC2CN(C2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1COC2CN(C2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.